molecular formula C11H10O2 B8553525 Phenyl cyclobut-1-enecarboxylate

Phenyl cyclobut-1-enecarboxylate

Cat. No.: B8553525
M. Wt: 174.20 g/mol
InChI Key: AZFJCSAMTUMGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl cyclobut-1-enecarboxylate is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

phenyl cyclobutene-1-carboxylate

InChI

InChI=1S/C11H10O2/c12-11(9-5-4-6-9)13-10-7-2-1-3-8-10/h1-3,5,7-8H,4,6H2

InChI Key

AZFJCSAMTUMGTH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclobut-1-enecarboxylic acid (0.51 mmol, 50 mg) was dissolved in 0.5 ml dry CH2Cl2. The solution was cooled to 0° C. and oxalyl dichloride (0.51 mmol, 43 μl) was added. The temperature of the solution was raised to room temperature, and the mixture was allowed to react for 1 h. The solvent was evaporated to generate a viscous oil. Phenol (0.51 mmol, 48 mg) and triethylamine (1.02 mmol, 142 μl) were dissolved in 0.5 ml dry CH2Cl2, and the solution was stirred at 0° C. for 45 min before being added to a vial containing the cyclobut-1-enecarboxylic chloride. The reaction mixture was stirred for 16 h at rt. The reaction was quenched with 1 N HCl, and was extracted with CH2Cl2 (30 ml). The CH2Cl2 solution was washed with 5% NaHCO3 (2×10 ml), dried over Na2SO4, concentrated by rotary evaporation, and then purified by flash column chromatography (100% CH2Cl2) to yield 11 as a colorless oil (42 mg, 47%). 1H-NMR (100 MHz) δ 7.42 (m, 2H), 7.28 (m, 1H), 7.14 (m, 2H), 7.02 (s, 1H), 2.88 (t, J=3.0 Hz, 2H), 2.60 (m, 2H). 13C-NMR (400 MHz) δ 160.5, 150.8, 149.2, 138.3, 129.6, 125.9, 121.8, 29.5, 27.7. HRMS (EI) calcd. for C11H10O2 [M]+ 174.0679, found 174.0681.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
43 μL
Type
reactant
Reaction Step Two
Quantity
48 mg
Type
reactant
Reaction Step Three
Quantity
142 μL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Name
cyclobut-1-enecarboxylic chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
47%

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